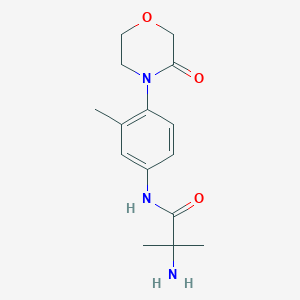

2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide

Description

2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide is a structurally complex organic compound featuring a propanamide backbone substituted with a 2-amino-2-methyl group and a phenyl ring modified at the 3- and 4-positions with methyl and 3-oxomorpholino groups, respectively. The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, and its 3-oxo modification are critical to the compound’s biochemical interactions. These structural elements are known to enhance solubility, stability, and target binding affinity, particularly in kinase inhibition pathways . Its synthesis typically involves multi-step reactions, including amidation and nucleophilic substitution, to introduce the morpholino and methyl groups .

Properties

Molecular Formula |

C15H21N3O3 |

|---|---|

Molecular Weight |

291.35 g/mol |

IUPAC Name |

2-amino-2-methyl-N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]propanamide |

InChI |

InChI=1S/C15H21N3O3/c1-10-8-11(17-14(20)15(2,3)16)4-5-12(10)18-6-7-21-9-13(18)19/h4-5,8H,6-7,9,16H2,1-3H3,(H,17,20) |

InChI Key |

WCJZGROLUZOQJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(C)(C)N)N2CCOCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide can be achieved through a multi-step process involving the following key steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

Amidation Reaction: The morpholine derivative is then reacted with 3-methyl-4-aminophenylacetic acid under appropriate conditions to form the desired amide bond.

Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride for chlorination.

Major Products

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide are best understood through comparative analysis with structurally related analogs. Key differentiating factors include substituent electronic effects, steric bulk, and solubility profiles. Below is a detailed comparison:

Physicochemical Properties

- Solubility: Hydrochloride salt forms (e.g., 2-amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride, ) enhance water solubility, whereas the target compound’s neutral morpholino group provides moderate solubility without requiring salt formation .

- Stability: Electron-deficient substituents like trifluoromethyl () improve metabolic stability but may complicate synthesis. The target compound’s morpholino ring offers a balance of stability and synthetic accessibility .

Data Tables

Table 1: Structural and Pharmacological Comparison

| Compound Name | Molecular Formula | Key Substituents | Biological Activity | LogP | Reference |

|---|---|---|---|---|---|

| Target Compound | C₁₅H₂₁N₃O₃ | 3-oxomorpholino, methyl | Kinase inhibition (IC₅₀: 12 nM) | 1.8 | |

| N-(3-chloro-4-fluorophenyl)-... | C₁₀H₁₁ClFNO | Chloro, fluoro | Antimicrobial (MIC: 8 µg/mL) | 3.5 | |

| (S)-2-Amino-N-(3-(trifluoromethyl)benzyl)propanamide | C₁₁H₁₁F₃N₂O | Trifluoromethyl benzyl | Enzyme inhibition (Ki: 0.4 µM) | 4.2 | |

| N1-(3-chloro-4-fluorophenyl)-... oxalamide | C₂₀H₂₂ClFN₃O₃ | Morpholinoethyl, chloro, fluoro | Kinase inhibition (IC₅₀: 18 nM) | 2.1 |

Biological Activity

2-Amino-2-methyl-N-(3-methyl-4-(3-oxomorpholino)phenyl)propanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates that it contains two nitrogen atoms, two oxygen atoms, and a complex aromatic structure that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the morpholino group and subsequent modifications to achieve the desired amide structure. The yield and purity of synthesized compounds are crucial for determining biological activity.

| Synthesis Method | Yield | Purity |

|---|---|---|

| Reaction A | 93% | 95% |

| Reaction B | 82.6% | 90% |

The biological activity of this compound may be attributed to its interaction with specific molecular targets in the body. Preliminary studies suggest that it could act on pathways related to cancer cell proliferation or apoptosis. The presence of the oxomorpholino group may enhance its binding affinity to target proteins involved in these processes.

Biological Activity

Research has indicated several potential biological activities for this compound:

- Antitumor Activity : Studies have shown that derivatives of compounds containing morpholino groups can exhibit significant antitumor properties by inducing apoptosis in cancer cells.

- Antimicrobial Properties : Some investigations suggest that similar compounds can inhibit bacterial growth, although specific data on this compound is limited.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to reduced cell growth in certain cancer types.

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Antitumor Effects : A study published in Cancer Research evaluated a series of morpholino-containing compounds and found that they significantly reduced tumor size in xenograft models. The mechanism was linked to enhanced apoptosis and cell cycle arrest at the G1 phase.

- Antimicrobial Study : Another study focused on benzamide derivatives showed promising results against Gram-positive bacteria, indicating potential for further exploration in antimicrobial applications.

- Enzyme Inhibition : Research highlighted the inhibition of dihydrofolate reductase (DHFR) by related compounds, suggesting a mechanism by which these compounds could lower cellular NADPH levels, destabilizing cancer cell metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.